molecular formula C11H10N4O2S B493852 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid CAS No. 510764-58-6

3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid

Cat. No.: B493852
CAS No.: 510764-58-6
M. Wt: 262.29g/mol
InChI Key: IJRZAJPXIICNLX-UHFFFAOYSA-N
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Description

3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoimidazole core, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the attachment of the propionic acid moiety via a thiol-ene reaction.

    Preparation of Benzoimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid under reflux conditions.

    Cyclization to Form Triazole Ring: The benzoimidazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.

    Thiol-Ene Reaction: The final step involves the addition of a propionic acid derivative to the triazole ring through a thiol-ene reaction, typically using radical initiators like AIBN (azobisisobutyronitrile) under UV light.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including antifungal, antibacterial, and anticancer activities. The presence of the benzoimidazole and triazole rings is crucial for binding to biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The benzoimidazole and triazole rings can form hydrogen bonds and π-π interactions with enzymes and receptors, inhibiting their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological availability.

Comparison with Similar Compounds

Similar Compounds

    Benzoimidazole derivatives: Known for their antifungal and anticancer properties.

    Triazole derivatives: Widely used as antifungal agents and in materials science.

    Thiol-containing compounds: Used in various chemical reactions due to their nucleophilicity.

Uniqueness

3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is unique due to the combination of the benzoimidazole and triazole rings with a thiol group. This structure provides a versatile platform for chemical modifications and enhances its potential in various applications, from medicinal chemistry to materials science.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

3-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c16-9(17)5-6-18-11-14-13-10-12-7-3-1-2-4-8(7)15(10)11/h1-4H,5-6H2,(H,12,13)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRZAJPXIICNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166708
Record name Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-58-6
Record name Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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